molecular formula C6H14ClNO2S B3014300 (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride CAS No. 2413878-52-9

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

Cat. No.: B3014300
CAS No.: 2413878-52-9
M. Wt: 199.69
InChI Key: WDNUTQOTUAJFNU-OLQVQODUSA-N
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Description

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is an organic compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.69 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with a similar structure but lacking the sulfonyl and cyclobutyl groups.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the sulfonyl group.

    Methanesulfonamide: Contains the sulfonyl group but lacks the cyclobutyl and amine groups.

Uniqueness

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is unique due to the presence of both the sulfonyl and cyclobutyl groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXULLQZCMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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